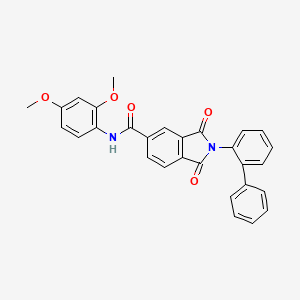
2-(2-biphenylyl)-N-(2,4-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
2-(2-biphenylyl)-N-(2,4-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BI 2536, is a synthetic small molecule that belongs to the family of dihydropteridinone derivatives. It is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating cell division and mitosis. BI 2536 has been extensively studied in the field of cancer research due to its ability to induce mitotic arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
2-(2-biphenylyl)-N-(2,4-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide 2536 is a selective inhibitor of PLK1, a serine/threonine kinase that plays a crucial role in regulating cell division and mitosis. PLK1 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound 2536 binds to the ATP-binding site of PLK1, inhibiting its activity and inducing mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 2536 has been shown to induce mitotic arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, it has been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-biphenylyl)-N-(2,4-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide 2536 in lab experiments is its potency and selectivity for PLK1, making it a useful tool for studying the role of PLK1 in cancer cell biology. However, one limitation is its potential toxicity to normal cells, which can limit its therapeutic potential in vivo.
Orientations Futures
There are several future directions for research on 2-(2-biphenylyl)-N-(2,4-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide 2536, including:
1. Combination therapy: this compound 2536 has been shown to have synergistic effects with other cancer drugs, making it a promising candidate for combination therapy.
2. Biomarker identification: Identifying biomarkers that predict response to this compound 2536 could help to identify patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Understanding the mechanisms of resistance to this compound 2536 could help to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound 2536 in cancer patients.
Applications De Recherche Scientifique
2-(2-biphenylyl)-N-(2,4-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide 2536 has been extensively studied in the field of cancer research due to its ability to inhibit PLK1, a protein that is overexpressed in many types of cancer. PLK1 plays a crucial role in regulating cell division and mitosis, making it an attractive target for cancer therapy. This compound 2536 has been shown to induce mitotic arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O5/c1-35-20-13-15-24(26(17-20)36-2)30-27(32)19-12-14-22-23(16-19)29(34)31(28(22)33)25-11-7-6-10-21(25)18-8-4-3-5-9-18/h3-17H,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYFVQRVZCRGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3737309.png)
![5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B3737313.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B3737326.png)
![N-[4-(4-morpholinyl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3737331.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3737337.png)
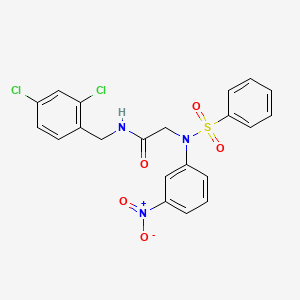
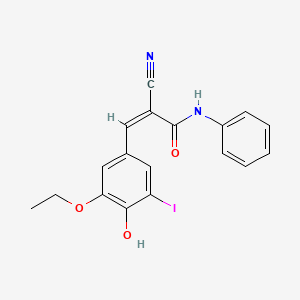
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide](/img/structure/B3737350.png)
![4-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3737381.png)
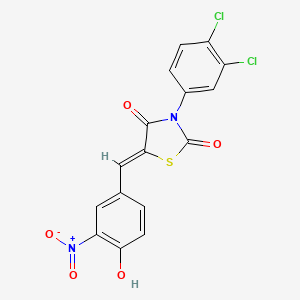
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3737395.png)
![dimethyl {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}malonate](/img/structure/B3737408.png)
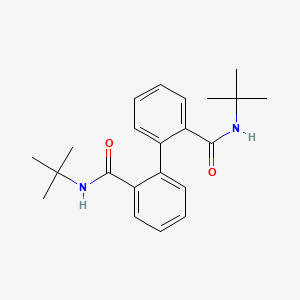
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B3737415.png)
